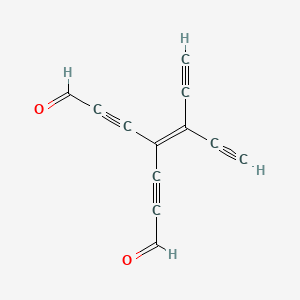
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial is a complex organic compound characterized by its unique structure featuring multiple triple bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial typically involves multi-step organic reactions. One common method includes the coupling of appropriate diynes under controlled conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, resulting in a range of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are frequently used.
Substitution: Catalysts such as palladium or copper are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound’s reactivity makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new biochemical tools.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism by which 4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial exerts its effects involves its ability to participate in various chemical reactions. The multiple triple bonds in its structure make it highly reactive, allowing it to interact with a wide range of molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the behavior of the compound in different environments.
Comparison with Similar Compounds
Similar Compounds
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedinitrile: This compound is similar in structure but contains nitrile groups instead of aldehyde groups.
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynediamine: Another similar compound, differing by the presence of amine groups.
Uniqueness
4-(Penta-1,4-diyn-3-ylidene)hepta-2,5-diynedial is unique due to its specific arrangement of triple bonds and aldehyde groups. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthetic chemistry and materials science.
Properties
CAS No. |
823813-80-5 |
|---|---|
Molecular Formula |
C12H4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-penta-1,4-diyn-3-ylidenehepta-2,5-diynedial |
InChI |
InChI=1S/C12H4O2/c1-3-11(4-2)12(7-5-9-13)8-6-10-14/h1-2,9-10H |
InChI Key |
MIBDWVRIIYUEJY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=C(C#CC=O)C#CC=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















